2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-[(1,1-dimethylethyl)dimethylsilyl]-
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Overview
Description
2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-[(1,1-dimethylethyl)dimethylsilyl]- is a bicyclic γ-lactam compound. . This compound has significant applications in the field of synthetic organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-[(1,1-dimethylethyl)dimethylsilyl]- can be achieved through various synthetic routes. One common method involves the resolution of (±)-2-azabicyclo[2.2.1]hept-5-en-3-one using whole cell catalysts to obtain both optical forms of the lactam with high optical purity . Another method includes the reaction of ethyl 2-acetyl-2-azabicyclo[2.2.1]hept-5-ene-3-one with electrophilic reagents to give addition products .
Industrial Production Methods
Industrial production of this compound typically involves large-scale biotransformation processes using whole cell catalysts. These processes are designed to be rapid and facile, allowing for the efficient production of the compound with high optical purity .
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-[(1,1-dimethylethyl)dimethylsilyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions with various electrophiles to form polyfunctionalized bicyclic systems.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include MCPBA for oxidation and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound include epoxides, polyfunctionalized bicyclic systems, and other derivatives that can be further utilized in synthetic applications .
Scientific Research Applications
2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-[(1,1-dimethylethyl)dimethylsilyl]- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-[(1,1-dimethylethyl)dimethylsilyl]- involves its interaction with specific molecular targets and pathways. For example, in the synthesis of (−)-carbovir, the compound undergoes biotransformation processes to achieve high optical purity, which is crucial for its inhibitory effects on HIV-1 . The compound’s unique structure allows it to interact with enzymes and other biological molecules, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(1R)-(-)-2-Azabicyclo[2.2.1]hept-5-en-3-one: This compound is a bicyclic γ-lactam and serves as a precursor to amino-peramivir.
(1S)-(+)-2-Azabicyclo[2.2.1]hept-5-en-3-one: This lactam is a precursor to the enantiomers of carbocyclic nucleoside carbovir.
Uniqueness
2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-[(1,1-dimethylethyl)dimethylsilyl]- is unique due to its specific structural features and reactivity. Its ability to undergo various chemical reactions and its applications in the synthesis of therapeutic drugs and other biologically active compounds make it a valuable intermediate in synthetic organic chemistry.
Properties
CAS No. |
849421-13-2 |
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Molecular Formula |
C12H21NOSi |
Molecular Weight |
223.39 g/mol |
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]-2-azabicyclo[2.2.1]hept-5-en-3-one |
InChI |
InChI=1S/C12H21NOSi/c1-12(2,3)15(4,5)13-10-7-6-9(8-10)11(13)14/h6-7,9-10H,8H2,1-5H3 |
InChI Key |
RKHIUDVDHLYSEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1C2CC(C1=O)C=C2 |
Origin of Product |
United States |
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